

# Application Note: AnIotinib Tube Formation Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |  |  |  |
|----------------------|---------------------------|-----------|--|--|--|
| Compound Name:       | Anlotinib (hydrochloride) |           |  |  |  |
| Cat. No.:            | B10783339                 | Get Quote |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Anlotinib is a novel, orally administered, multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity. [1][2] Its primary mechanism involves targeting multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-3), Platelet-Derived Growth Factor Receptors (PDGFR $\alpha/\beta$ ), and c-Kit. [3][4] By inhibiting these key signaling pathways, anlotinib potently suppresses tumor angiogenesis and cell proliferation. [3][5] The tube formation assay is a critical in vitro method used to assess the anti-angiogenic potential of compounds like anlotinib by evaluating their ability to disrupt the formation of capillary-like structures by endothelial cells.

# Mechanism of Action: Inhibition of Angiogenic Signaling

Anlotinib exerts its anti-angiogenic effects by blocking key signaling cascades initiated by proangiogenic factors such as VEGF, PDGF, and FGF.[5][6] Upon binding to their respective receptors on endothelial cells, these factors trigger receptor phosphorylation and the activation of downstream pathways, including the ERK and Akt pathways.[1][5] These pathways are crucial for promoting endothelial cell proliferation, migration, and differentiation into tube-like structures.[7][8] Anlotinib occupies the ATP-binding pocket of VEGFR2, PDGFRβ, and FGFR1,



inhibiting their activation and consequently blocking the downstream signals required for neovascularization.[5][7]



Click to download full resolution via product page

Caption: Anlotinib inhibits VEGFR, PDGFR, and FGFR signaling pathways.

## **Quantitative Data Summary**

Anlotinib has been shown to effectively inhibit endothelial tube formation across various studies. The following table summarizes the quantitative effects observed.



| Cell Type | Anlotinib<br>Concentration    | Parameter<br>Measured                          | Result <i>l</i><br>Inhibition                 | Reference |
|-----------|-------------------------------|------------------------------------------------|-----------------------------------------------|-----------|
| HUVEC     | 0.0002 μmol/L<br>(0.2 nmol/L) | VEGF-<br>Stimulated<br>Proliferation<br>(IC50) | 50% inhibition                                | [7]       |
| HUVEC     | 0.1 nmol/L                    | VEGF-<br>Stimulated<br>Migration (IC50)        | 50% inhibition                                | [7]       |
| HUVEC     | 100 nmol/L                    | Tube Formation                                 | Few enclosed tubes detected                   | [7]       |
| hLEC      | 0.1 - 10 μΜ                   | Tube Length &<br>Area                          | Significant, dose-<br>dependent<br>decrease   | [1]       |
| EA.hy926  | 0.1 - 1 μΜ                    | VEGF-Induced<br>Tube Formation                 | Significant, dose-<br>dependent<br>inhibition | [5]       |

HUVEC: Human Umbilical Vein Endothelial Cells; hLEC: human Lymphatic Endothelial Cells; lC $_{50}$ : Half maximal inhibitory concentration.

# Experimental Protocol: AnIotinib Tube Formation Assay

This protocol details the steps to assess the anti-angiogenic effect of anlotinib using an endothelial cell tube formation assay on a basement membrane matrix.





Click to download full resolution via product page

Caption: Experimental workflow for the anlotinib tube formation assay.

## **Materials and Reagents**



- Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line (e.g., EA.hy926)
- Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS supplement)
- Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)
- Anlotinib Hydrochloride
- Vehicle Control (e.g., DMSO)
- 96-well flat-bottom tissue culture plates
- Sterile, pre-chilled pipette tips
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Serum-reduced medium for the assay (e.g., medium with 2% FBS)

### **Procedure**

- Plate Coating:
  - Thaw the basement membrane matrix overnight on ice in a 4°C refrigerator.[9]
  - $\circ$  Using pre-chilled pipette tips, add 50  $\mu$ L of the cold liquid matrix to each well of a 96-well plate. Ensure the entire bottom surface is covered.
  - Incubate the plate at 37°C for at least 30 minutes to allow the matrix to solidify into a gel.
    [9]
- Cell Preparation:
  - Culture HUVECs until they reach approximately 80% confluency.[9]
  - Harvest the cells using trypsin-EDTA, neutralize, and centrifuge at 180 x g for 7 minutes.
    [9]



- Resuspend the cell pellet in a serum-reduced medium and perform a cell count to determine cell viability and concentration.
- Treatment and Seeding:
  - $\circ$  Prepare stock solutions of anlotinib in DMSO and make subsequent serial dilutions in the serum-reduced assay medium. A final concentration range of 0.1 nM to 10  $\mu$ M is recommended to determine the dose-response effect.
  - Add the resuspended cells (1-2 x 10<sup>4</sup> cells per well) mixed with the desired final concentrations of anlotinib (or vehicle control) to the matrix-coated wells. The final volume per well should be 150-200 μL.
- Incubation and Imaging:
  - Incubate the plate at 37°C in a 5% CO2 incubator.
  - Monitor tube formation periodically. Well-formed networks typically appear within 4-6 hours for HUVECs.[9] The total incubation time can range from 4 to 18 hours.
  - After incubation, capture images of the tube networks in each well using a phase-contrast microscope at 4x or 10x magnification.
- Data Analysis and Quantification:
  - Quantify the extent of tube formation using an imaging software package (e.g., ImageJ with the Angiogenesis Analyzer plugin).
  - Key parameters to measure include:
    - Total Tube Length: The sum of the lengths of all tube segments.
    - Number of Branch Points/Nodes: The number of points where three or more tubes intersect.
    - Number of Loops/Meshes: The number of enclosed areas formed by the tubes.



 Normalize the data from anlotinib-treated wells to the vehicle control wells. Perform statistical analysis (e.g., one-way ANOVA) to determine significance.[1]

### Conclusion

This protocol provides a robust framework for evaluating the anti-angiogenic properties of anlotinib in vitro. By inhibiting key receptor tyrosine kinases like VEGFR2, anlotinib effectively disrupts the ability of endothelial cells to form capillary-like structures.[7][10] The tube formation assay is an essential tool for quantifying this effect and is widely applicable in preclinical cancer research and the development of anti-angiogenic therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Anlotinib suppresses lymphangiogenesis and lymphatic metastasis in lung adenocarcinoma through a process potentially involving VEGFR-3 signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inskaxh.com [Inskaxh.com]
- 6. cog133.com [cog133.com]
- 7. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific JP [thermofisher.com]
- 10. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Application Note: Anlotinib Tube Formation Assay Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783339#anlotinib-tube-formation-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com